

Technical Support Center: (3S,4R)-GNE-6893 Experiments

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Compound of Interest

Compound Name: (3S,4R)-GNE-6893

Cat. No.: B15136690

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hematopoietic progenitor kinase 1 (HPK1) inhibitor, **(3S,4R)-GNE-6893**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **(3S,4R)-GNE-6893**?

A1: **(3S,4R)-GNE-6893** is a potent and selective, orally active inhibitor of HPK1 (also known as MAP4K1).^[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, GNE-6893 blocks the phosphorylation of the adaptor protein SLP76 at Serine 376. This, in turn, enhances T-cell activation and proliferation, leading to increased secretion of cytokines such as IL-2.^{[1][2]}

Q2: How should I dissolve and store **(3S,4R)-GNE-6893**?

A2: **(3S,4R)-GNE-6893** is soluble in DMSO at a concentration of 100 mg/mL (220.52 mM); sonication may be required to fully dissolve the compound.^{[3][4][5][6][7][8]} It is recommended to use newly opened, hygroscopic DMSO for the best results. For in-vivo experiments, various formulations using DMSO, PEG300, Tween-80, Saline, SBE-β-CD, or corn oil can be prepared.
^[3]

- Stock Solutions: Prepare a high-concentration stock solution in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.^[3]

- Storage:
 - Solid powder: Store at -20°C for up to 3 years.[3][6][7]
 - DMSO stock solution: Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][6][7]

Q3: I am observing a bell-shaped dose-response curve in my IL-2 secretion assay. At high concentrations of GNE-6893, the IL-2 production is decreasing. Is this expected?

A3: Yes, a bell-shaped dose-response curve for IL-2 secretion is a known phenomenon with some HPK1 inhibitors.[2] This is often attributed to off-target effects at higher concentrations, where the compound may inhibit other kinases that are positively involved in the T-cell activation pathway. It is crucial to perform a dose-response experiment to determine the optimal concentration of GNE-6893 that yields maximal IL-2 secretion while minimizing off-target inhibitory effects. The window between the effective concentration for IL-2 augmentation (EC50) and the concentration causing suppression (IC50) is an important therapeutic index. For GNE-6893, this window is reported to be greater than 3000-fold.[2]

Q4: What are the known off-target effects of **(3S,4R)-GNE-6893**?

A4: GNE-6893 is a highly selective kinase inhibitor. In a panel of 356 kinases, only eight were inhibited by more than 50% at a concentration of 100 nM.[2] The most significant off-target activities were observed within the MAP4K family, particularly against GCK and GLK. At higher concentrations (10 μM), some interaction with the 5-HT transporter, benzodiazepine receptor, and dopamine D4 receptor has been noted.[2] It is important to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.

Quantitative Data Summary

Table 1: In Vitro Potency of **(3S,4R)-GNE-6893**

Parameter	Cell Line/System	Value
HPK1 K_i	Biochemical Assay	<0.019 nM
pSLP76 IC ₅₀	Jurkat Cells	44 nM[1]
pSLP76 IC ₅₀	Human Whole Blood	320 nM[2]
IL-2 Secretion EC ₅₀	Primary Human T-Cells	6.4 nM[1]

Table 2: Kinase Selectivity of **(3S,4R)-GNE-6893**

Kinase	IC ₅₀ (nM)	Selectivity vs. HPK1 (fold)
HPK1	<0.019	1
GCK	1.3	>69
GLK	0.72	>40
MAP4K4	3.3	>180
MINK1	3.6	>200
TNIK	2.3	>120
KHS1	3.1	>170
Aurora B	46	>2421
LRRK2	31	>1631

Note: Selectivity is calculated based on the upper limit of the HPK1 K_i .

Experimental Protocols

Protocol 1: Inhibition of pSLP76 Phosphorylation in Jurkat Cells

This protocol outlines the steps to assess the inhibitory effect of GNE-6893 on the phosphorylation of SLP76 in Jurkat cells using Western blotting.

Materials:

- Jurkat E6.1 cells
- RPMI-1640 medium with 10% FBS
- **(3S,4R)-GNE-6893**
- Anti-CD3 antibody (e.g., OKT3)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti- β -actin
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.
- Cell Plating: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
- Inhibitor Treatment: Treat the cells with the desired concentrations of GNE-6893 (or DMSO as a vehicle control) for 1-2 hours.
- Cell Stimulation: Stimulate the cells with an anti-CD3 antibody (e.g., 10 μ g/mL OKT3) for 30 minutes at 37°C.^[9]
- Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
- Western Blotting:

- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies (anti-pSLP76, anti-total-SLP76, and anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

- Data Analysis: Quantify the band intensities and normalize the pSLP76 signal to the total SLP76 and loading control (β-actin) signals.

Protocol 2: IL-2 Secretion Assay in Primary Human T-Cells

This protocol describes how to measure the effect of GNE-6893 on IL-2 secretion from stimulated primary human T-cells using an ELISA.

Materials:

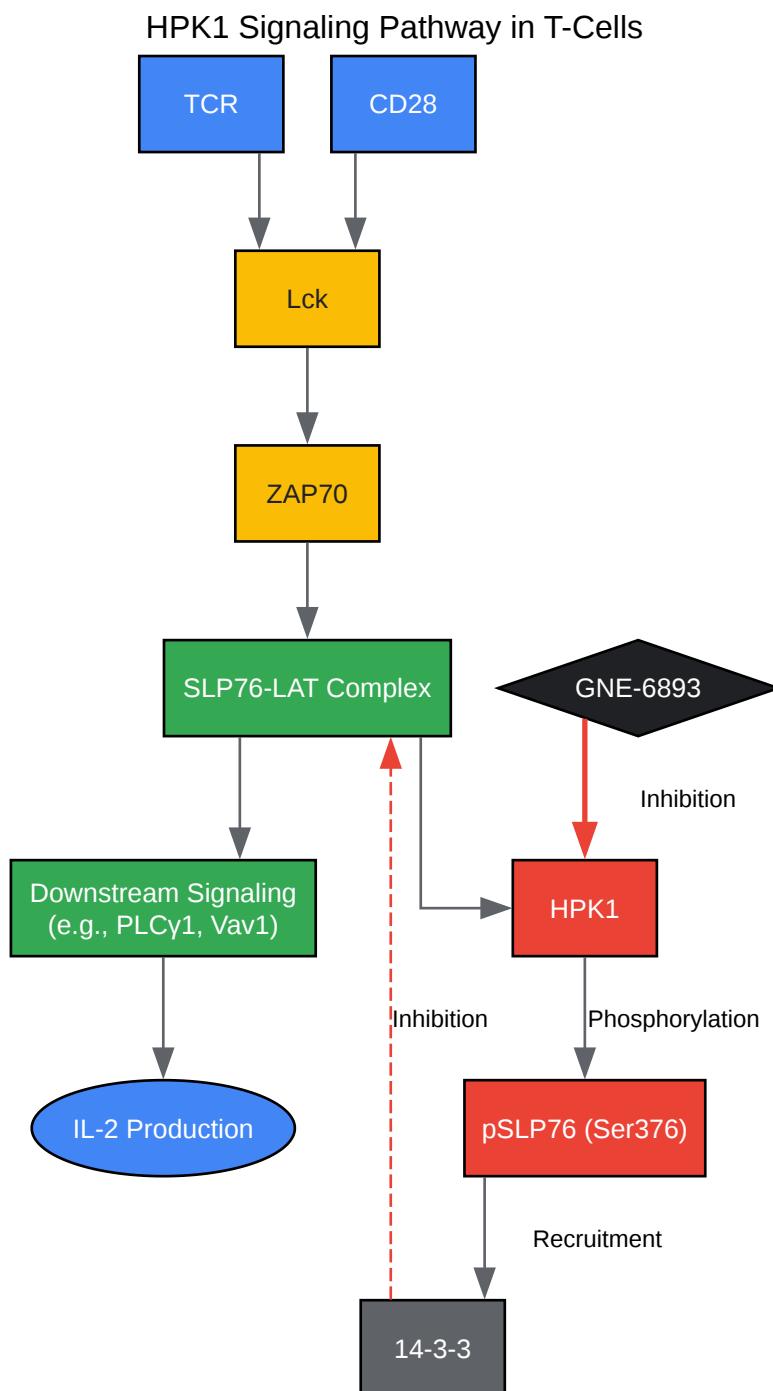
- Primary human T-cells (isolated from PBMCs)
- RPMI-1640 medium with 10% FBS
- **(3S,4R)-GNE-6893**
- Anti-CD3 and anti-CD28 antibodies for stimulation
- Human IL-2 ELISA kit
- 96-well cell culture plates

- 96-well ELISA plates

Procedure:

- T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., negative selection kit).
- Cell Plating: Plate the T-cells in a 96-well plate at a density of $1-2 \times 10^5$ cells/well.
- Inhibitor Treatment: Add varying concentrations of GNE-6893 (or DMSO as a vehicle control) to the wells and incubate for 1-2 hours.
- Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or soluble with cross-linker) for 24-48 hours at 37°C and 5% CO_2 .
- Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
- IL-2 ELISA:
 - Perform the IL-2 ELISA according to the manufacturer's instructions.
 - Briefly, coat the ELISA plate with the capture antibody.
 - Add the collected supernatants and IL-2 standards to the wells.
 - Add the detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-HRP).
 - Add the substrate and stop solution.
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm).
- Data Analysis: Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in the experimental samples.

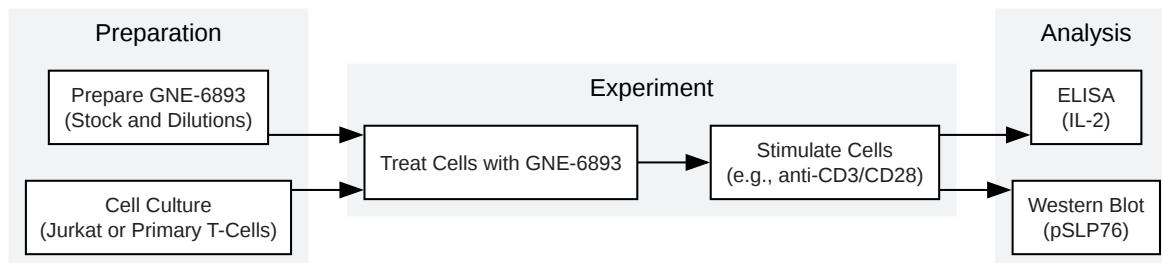
Visualizations



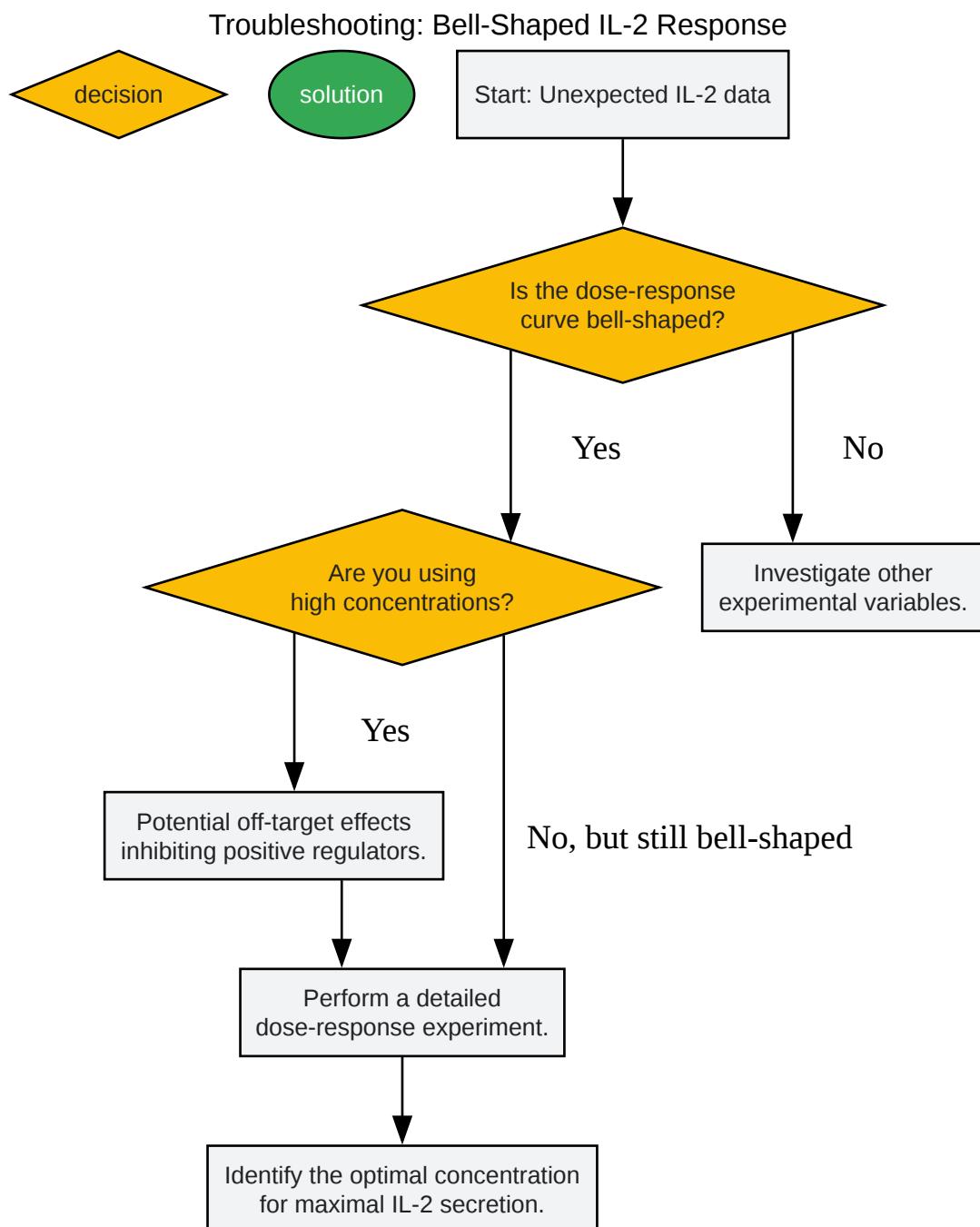
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Caption: HPK1 signaling pathway and the inhibitory action of GNE-6893.

General Experimental Workflow

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Caption: A generalized workflow for GNE-6893 experiments.



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Caption: Troubleshooting flowchart for a bell-shaped IL-2 dose-response.

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